Pipamperone-d10 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pipamperone-d10 Dihydrochloride is a typical antipsychotic of the butyrophenone family . It is used in the treatment of schizophrenia and as a sleep aid for depression . It has significant anti-tryptamine activity . Pipamperone was developed by Janssen Pharmaceutica in 1961 and started its first round of clinical trials in the United States in 1963 .

Synthesis Analysis

Pipamperone was discovered at Janssen Pharmaceutica in 1961 . In an effort to improve haloperidol’s pharmacological effects, Janssen discovered that pipamperone had significant anti-tryptamine activity . When risperidone was created, Janssen suggested it was a more potent version of pipamperone . Risperidone’s pharmacological properties were similar to pipamperone’s in that both block more serotonin more potently than dopamine .Molecular Structure Analysis

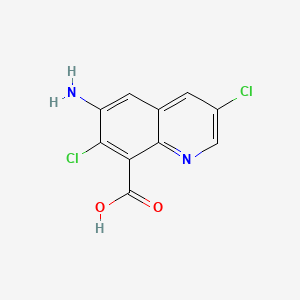

The molecular formula of this compound is C21H30FN3O2.2Cl H . The molecular weight is 448.40 g/mol . The structure is available in various databases .Chemical Reactions Analysis

Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1 and D4 antagonist .Physical and Chemical Properties Analysis

The product is an off-white solid . The apparent volume of distribution is 416 L/70 kg and the apparent clearance is 22.1 L/h/70 kg .Mechanism of Action

Pipamperone is an antipsychotic medication that has sedative effects, which may be beneficial in the management of agitation and disordered sleep . It shows antidopaminergic and anti-serotonergic properties . One study showed that pipamperone increased the expression of D4 (dopaminergic) receptors, explaining its helpfulness in decreasing positive psychotic symptoms, such as delusions and hallucinations .

Safety and Hazards

Pipamperone-d10 Dihydrochloride is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . It is also recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to rinse mouth if swallowed .

Properties

CAS No. |

1246818-04-1 |

|---|---|

Molecular Formula |

C21H30FN3O2 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)/i1D2,2D2,3D2,13D2,14D2 |

InChI Key |

AXKPFOAXAHJUAG-WKDIDNHWSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N)([2H])[2H])([2H])[2H])[2H] |

SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |

Synonyms |

1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine-d10]-4’-carboxamide Hydrochloride; Pipamperone-d10 Hydrochloride; Dipiperon-d10; Piperonil-d10; Propitan-d10; R4050-d10; |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.